molecular formula C17H21N3O4 B4956782 methyl 4-[3-(4-methyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

methyl 4-[3-(4-methyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

Cat. No. B4956782
M. Wt: 331.4 g/mol
InChI Key: WXGFVSDCSAZTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(4-methyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPBD and belongs to the class of pyrrolidine derivatives.

Mechanism of Action

The exact mechanism of action of MPBD is not fully understood. However, it has been proposed that MPBD exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. MPBD has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
MPBD has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MPBD has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a role in the development of cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPBD in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using MPBD is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MPBD. One area of interest is the development of new synthetic routes for the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of MPBD with other chemotherapeutic agents. Finally, further studies are needed to fully elucidate the mechanism of action of MPBD and its potential therapeutic applications in various disease states.
Conclusion
In conclusion, MPBD is a chemical compound that has shown promising therapeutic potential in scientific research. Its potent antitumor activity, anti-inflammatory and analgesic properties, and biochemical and physiological effects make it a valuable tool for studying various disease states. While there are still limitations to its use in lab experiments, ongoing research on MPBD holds promise for the development of new treatments for cancer and inflammatory disorders.

Synthesis Methods

The synthesis of MPBD is a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 1-piperazinecarboxamide to produce 4-[3-(4-methyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoyl chloride. Finally, the compound is treated with methanol to yield MPBD.

Scientific Research Applications

MPBD has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. MPBD has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(4-6-13)17(23)24-2/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGFVSDCSAZTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

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